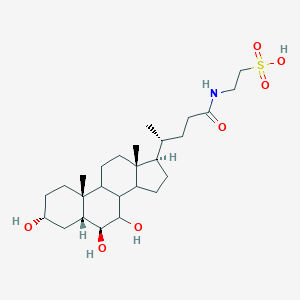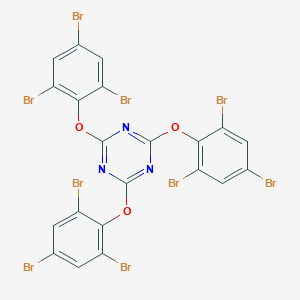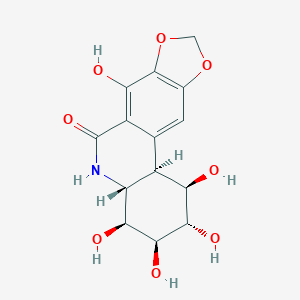
2-Methoxy-4-(2-nitrovinyl)phenol
Übersicht
Beschreibung
2-Methoxy-4-(2-nitrovinyl)phenol, also known as (E)-2-methoxy-4-(2-nitrovinyl)phenol, is a chemical compound with the molecular formula C9H9NO4 . It has a molecular weight of 195.17 . The compound appears as a yellow powder .
Molecular Structure Analysis
The molecule contains a total of 23 bonds. There are 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³, a boiling point of 347.0±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.5±3.0 kJ/mol, and the flash point is 163.7±23.7 °C . The compound has an index of refraction of 1.616, a molar refractivity of 52.1±0.3 cm³, and a molar volume of 149.1±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Electrochemical Behavior : A study explored the synthesis and characterization of 4-(4-Nitrophenyl-Azo)-2-(2-Methoxy phenimino)-phenol and its coordination compounds. These compounds displayed unique electrochemical behaviors (Khandar & Masoumeh, 1999).
Material Science
- Dielectric Properties : Research on phthalocyanines, involving the reaction of 4-nitrophthalonitrile and trans-2-methoxy-4-(2-nitrovinil)phenol, revealed compounds with giant dielectric constants. This finding is significant for material science, particularly in the development of materials with high dielectric properties (Yazıcı et al., 2012).
Biochemistry
- Protein Reagents : In biochemistry, 2-Methoxy-4-(2-nitrovinyl)phenol derivatives have been utilized as protein reagents, aiding in the study of enzyme interactions with substrates. Such compounds are sensitive to environmental changes, providing insights into enzymatic processes (Horton, Kelly, & Koshland, 1965).
Non-Linear Optical Properties
- Computational Studies : Computational studies have been conducted on the tautomeric forms of compounds related to this compound. These studies focused on their electronic structures and non-linear optical properties, which are critical in the field of photonics and optoelectronics (Koşar, 2011).
Atmospheric Chemistry
- Atmospheric Reactivity : A study on guaiacol (2-methoxyphenol) and its reaction with hydroxyl radicals included the formation of nitroguaiacol isomers. This research contributes to understanding the atmospheric reactivity and potential environmental impacts of such compounds (Lauraguais et al., 2014).
Medical Research
- Anticancer Activity : In medical research, derivatives of this compound have been studied for their anticancer activity, specifically against T47D breast cancer cells. This highlights the potential of such compounds in therapeutic applications (Sukria et al., 2020).
Clinical Chemistry
- Colorimetric Assays : The compound has been used in the development of colorimetric assays for N-Acetyl-β-D-glucosaminidase in pathological urine, demonstrating its utility in clinical diagnostics (Yuen et al., 1984).
Quantum Chemistry
- Molecular Docking : Quantum chemical calculations have been performed on related compounds for understanding their molecular structures and interactions. This is significant for drug design and molecular engineering (Viji et al., 2020).
Glycosidase Assays
- Chromogenic Substrates : 3-Methoxy-4-(2-nitrovinyl)phenyl glycosides have been studied as potential chromogenic substrates for glycosidase assays, useful in biochemical and diagnostic applications (Patel & Richardson, 1986).
Safety and Hazards
The compound is classified as a GHS07 hazard, with the signal word “Warning”. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . The compound should be stored in a well-ventilated place, kept away from heat, sparks, open flames, and hot surfaces .
Eigenschaften
IUPAC Name |
2-methoxy-4-[(E)-2-nitroethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXCSPJSXIUNQJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031525 | |
| Record name | 2-Methoxy-4-[(E)-2-nitrovinyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22568-51-0, 6178-42-3 | |
| Record name | NSC210766 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-4-[(E)-2-nitrovinyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Hydroxy-3-methoxy-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why does urine pH influence the spectrophotometric determination of N-acetyl-β-D-glucosaminidase activity when using 2-methoxy-4-(2-nitrovinyl)phenol as a substrate?
A1: The research article highlights two key ways urine pH influences NAG activity measurements when using 2-methoxy-4-(2-nitrovinyl)phenyl-N-acetyl-β-D-glucosaminide as a substrate []. Firstly, NAG demonstrates instability in alkaline conditions, leading to decreased activity with increasing pH. Secondly, urinary pigments present in alkaline urine contribute to the absorbance measured at 505 nm, the wavelength used to quantify the this compound product. This interference leads to an overestimation of NAG activity. The study specifically observed that the absorption spectra of alkaline urine exhibit a maximum (II) that shifts towards higher wavelengths with increasing pH, overlapping with the absorption of this compound and thus impacting accurate measurement.
Q2: What methods are suggested in the research to mitigate the influence of urinary pigments on NAG activity measurements?
A2: The research proposes two procedures to minimize the interference caused by urinary pigments []. Although the specifics of these procedures are not detailed in the provided abstract, they likely involve techniques to separate the pigment's absorbance from the signal of the this compound product. This could involve baseline correction methods, specific wavelength selection, or potentially pre-treatment steps to remove interfering pigments from the urine sample before analysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)


![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)



![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)

